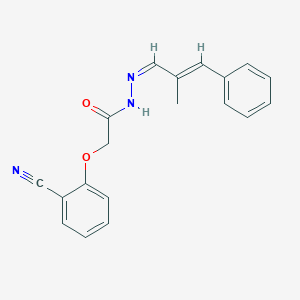![molecular formula C15H11Br3N2O3 B390679 N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390679.png)
N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound with a molecular formula of C15H11Br3N2O3. This compound is characterized by the presence of a furan ring, a propenylidene group, and a tribromophenoxy moiety, making it a unique and versatile molecule in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 3-(2-furyl)-2-propenal with 2-(2,4,6-tribromophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The propenylidene group can be reduced to form saturated derivatives.
Substitution: The tribromophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atoms in the tribromophenoxy group.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Saturated derivatives of the propenylidene group.
Substitution: Compounds with substituted tribromophenoxy groups.
Wissenschaftliche Forschungsanwendungen
N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[3-(2-furyl)-2-propenylidene]-2-thiophenecarbohydrazide: Similar structure but contains a thiophene ring instead of a tribromophenoxy group.
N’-[3-(2-furyl)-2-propenylidene]-2-(2-thienyl)acetohydrazide: Contains a thienyl group instead of a tribromophenoxy group.
Uniqueness
N’-[3-(2-furyl)-2-propenylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H11Br3N2O3 |
|---|---|
Molekulargewicht |
507g/mol |
IUPAC-Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C15H11Br3N2O3/c16-10-7-12(17)15(13(18)8-10)23-9-14(21)20-19-5-1-3-11-4-2-6-22-11/h1-8H,9H2,(H,20,21)/b3-1+,19-5+ |
InChI-Schlüssel |
OKQNLWLAKCZDKP-OUAUFZNTSA-N |
SMILES |
C1=COC(=C1)C=CC=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br |
Isomerische SMILES |
C1=COC(=C1)/C=C/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br |
Kanonische SMILES |
C1=COC(=C1)C=CC=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-{[(3-methoxybenzoyl)oxy]methyl}phenyl 3-methoxybenzoate](/img/structure/B390596.png)





![2-(3-bromophenoxy)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B390616.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390617.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390618.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B390619.png)
![4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE](/img/structure/B390620.png)


![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390628.png)
